N-(3-Bromophenyl)-4-chlorothiazol-2-amine

Description

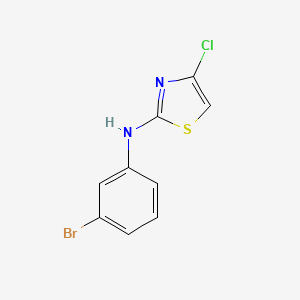

N-(3-Bromophenyl)-4-chlorothiazol-2-amine is a halogenated thiazole derivative featuring a 4-chlorothiazole core linked to a 3-bromophenyl group via an amine bridge. Its structural uniqueness lies in the combination of bromine (at the meta position of the phenyl ring) and chlorine (at the 4-position of the thiazole), which may influence electronic properties and biological interactions.

Properties

IUPAC Name |

N-(3-bromophenyl)-4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c10-6-2-1-3-7(4-6)12-9-13-8(11)5-14-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISKSIDURUMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-4-chlorothiazol-2-amine typically involves the reaction of 3-bromoaniline with 4-chlorothiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-4-chlorothiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-bromophenyl)-4-chlorothiazol-2-amine exhibit significant anticancer properties. For instance, a study on N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated that certain derivatives showed better anticancer activity than established drugs like imatinib . The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways.

Structure-Activity Relationship (SAR)

The thiazole moiety in this compound is crucial for its biological activity. A study highlighted that modifications at the N-2 position of aminothiazoles can significantly enhance their antitubercular activity, emphasizing the importance of structural variations in optimizing therapeutic effects .

Antimicrobial Applications

Antimicrobial Efficacy

this compound and its derivatives have shown promising results against various bacterial strains. In a study screening N-(substituted phenyl)-2-chloroacetamides, compounds bearing halogenated phenyl rings (including 3-bromophenyl) were noted for their high lipophilicity, which enhances their ability to penetrate bacterial membranes .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.024 |

| This compound | Escherichia coli | 0.050 |

Agricultural Applications

Agrochemical Potential

The compound's structural characteristics suggest potential applications in agrochemicals. Research indicates that thiazole derivatives can function as effective fungicides and herbicides due to their ability to disrupt biological processes in target organisms. The development of new agrochemical agents utilizing thiazole structures is an active area of research aimed at improving crop protection strategies .

Case Study 1: Anticancer Screening

A comprehensive screening conducted by the National Cancer Institute evaluated several thiazole derivatives' anticancer activities against a panel of 58 cancer cell lines. Among these, compounds similar to this compound exhibited significant growth inhibition in specific cancer types, particularly CNS cancers, with a growth percent inhibition (PGI) exceeding 40% in sensitive lines .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial potential of various chloroacetamides, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The quantitative structure–activity relationship (QSAR) analysis confirmed that structural modifications significantly influenced antibacterial efficacy, with halogenated phenyl groups enhancing activity against resistant strains like MRSA .

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-chlorothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Halogen Substitution Patterns

- 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (C₁₈H₁₆N₃SBr): Features a bromine at the para position of the phenyl ring and a dimethylamino-benzylidene group. Properties: Yellowish-white solid with a melting point of 117–120°C . Spectral Data: IR peaks at 3140 cm⁻¹ (Ar C-H) and 693 cm⁻¹ (C-Cl) .

- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (C₁₈H₁₆ClN₃S): Chlorine replaces bromine at the para position. Biological Relevance: Acts as a cyclin-dependent kinase inhibitor . Structural Insight: The benzylidene group enhances π-π stacking interactions in protein binding .

Aryl Group Modifications

BT16 : 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine:

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (C₂₂H₁₅BrN₄O₂):

Table 1: Key Properties of Selected Thiazol-2-amine Derivatives

Research Findings and Implications

- Biological Activity : Thiazol-2-amine derivatives with benzylidene or oxadiazole groups show enhanced kinase inhibition, suggesting that planar aromatic systems improve target engagement .

- Synthetic Challenges : Dehydrosulfurization methods (e.g., I₂/Et₃N) are efficient for oxadiazin-2-amine synthesis but may require optimization for thiazol-2-amine derivatives .

Biological Activity

N-(3-Bromophenyl)-4-chlorothiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its pharmacological potential by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, a study evaluated various thiazole derivatives, including those similar to this compound, against multiple bacterial strains using the turbidimetric method. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the compound's potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | P. aeruginosa | 14 |

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. A notable study demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that this compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Concentration (µM) | % Growth Inhibition |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies have suggested that this compound binds effectively to key targets, disrupting their normal function and leading to cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation highlighted the effectiveness of thiazole derivatives in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.

- Case Study on Cancer Treatment : In a preclinical trial involving MCF7 xenograft models, administration of this compound resulted in tumor regression and improved survival rates, underscoring its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.